![molecular formula C10H15NO4 B14470234 4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate CAS No. 66280-86-2](/img/structure/B14470234.png)
4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are widely used in the fragrance and flavor industry. This compound, in particular, has a unique structure that makes it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate typically involves the esterification of a carboxylic acid with an alcohol. The reaction can be catalyzed by acids such as sulfuric acid or by using enzymes in a more environmentally friendly approach. The reaction conditions often include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions is crucial to ensure the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of coatings, adhesives, and other materials.
Mechanism of Action
The mechanism of action of 4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved often include ester hydrolysis and subsequent reactions of the resulting products.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Butylcarbamoyl)oxy]ethyl prop-2-enoate
- Methyl prop-2-enoate
- Ethyl prop-2-enoate
Uniqueness
4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry.
Properties
CAS No. |
66280-86-2 |
|---|---|
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-(ethenylcarbamoyloxy)butyl prop-2-enoate |
InChI |
InChI=1S/C10H15NO4/c1-3-9(12)14-7-5-6-8-15-10(13)11-4-2/h3-4H,1-2,5-8H2,(H,11,13) |
InChI Key |
GZYPFDLDANLQEQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCOC(=O)NC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


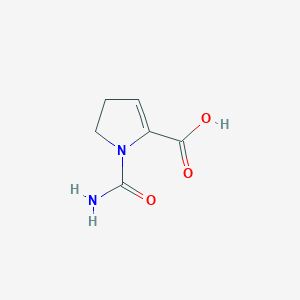
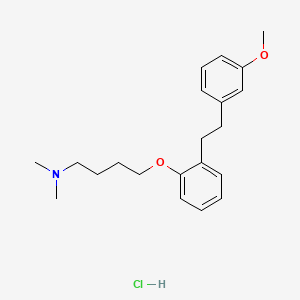

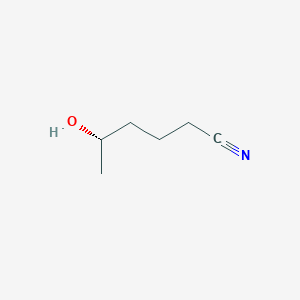
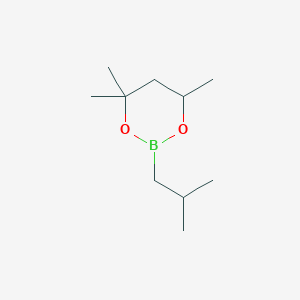
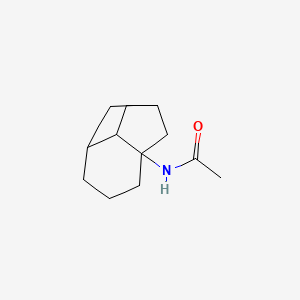
![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)

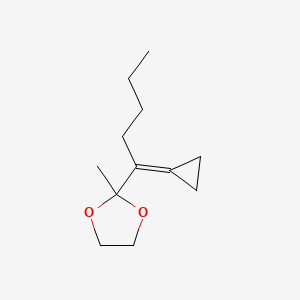
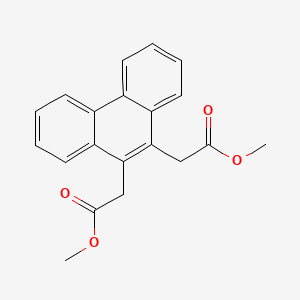
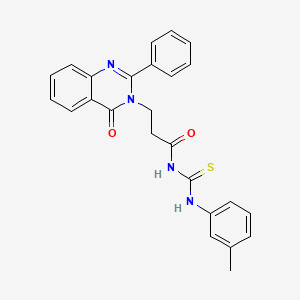

![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)

